2-Fluoropyrimidin-4-amine
Overview
Description
2-Fluoropyrimidin-4-amine is an organic compound with the molecular formula C₄H₄FN₃ It is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyrimidin-4-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method includes the use of Selectfluor in the presence of silver carbonate (Ag₂CO₃) to achieve high yields with excellent regioselectivity . Another approach involves the reaction of 2,4-difluoropyrimidine with ammonia in a solvent such as 1,4-dioxane at low temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
2-Fluoropyrimidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Fluoropyrimidin-4-amine is primarily associated with its ability to interact with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer drug that also contains a fluorinated pyrimidine ring.
2-Chloro-5-fluoropyrimidin-4-amine: Another fluorinated pyrimidine derivative with similar chemical properties.
Uniqueness: 2-Fluoropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel derivatives and for applications where precise control over chemical reactivity is required.
Properties
IUPAC Name |
2-fluoropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJNWKKNZWCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320877 | |
Record name | 2-fluoropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96548-91-3 | |
Record name | 2-fluoropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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